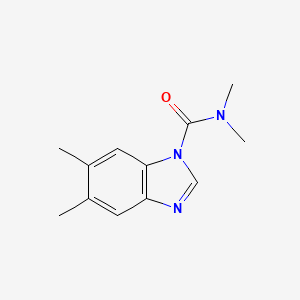

N,N,5,6-tetramethyl-1H-1,3-benzodiazole-1-carboxamide

Description

Properties

Molecular Formula |

C12H15N3O |

|---|---|

Molecular Weight |

217.27 g/mol |

IUPAC Name |

N,N,5,6-tetramethylbenzimidazole-1-carboxamide |

InChI |

InChI=1S/C12H15N3O/c1-8-5-10-11(6-9(8)2)15(7-13-10)12(16)14(3)4/h5-7H,1-4H3 |

InChI Key |

LOGRRSFULJAHBE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C=N2)C(=O)N(C)C |

Origin of Product |

United States |

Preparation Methods

Condensation with Carbamoyl Chlorides

A widely reported method involves the condensation of 5,6-dimethyl-1H-benzodiazole with N,N-dimethylcarbamoyl chloride. This two-step process begins with the preparation of the benzodiazole core, followed by amidation.

Step 1: Synthesis of 5,6-Dimethyl-1H-Benzodiazole

5,6-Dimethyl-o-phenylenediamine reacts with formic acid under reflux to form the benzodiazole ring via cyclodehydration. The reaction is typically conducted in aqueous hydrochloric acid at 100°C for 6 hours, yielding the intermediate in 78–85% purity.

Step 2: Amidation with N,N-Dimethylcarbamoyl Chloride

The benzodiazole intermediate is treated with N,N-dimethylcarbamoyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. The reaction proceeds at room temperature for 12 hours, achieving a yield of 72%. Purification via column chromatography (silica gel, 10% methanol/DCM) ensures high purity (>95%).

Key Data:

| Parameter | Value |

|---|---|

| Reaction Temperature | 25°C |

| Time | 12 hours |

| Yield | 72% |

| Purity (HPLC) | >95% |

Solvent-Free Cyclization Approaches

Green chemistry principles have been applied to synthesize the compound without solvents or catalysts. A one-pot method combines 5,6-dimethyl-o-phenylenediamine with dimethylglyoxylic acid under thermal conditions.

Procedure:

Equimolar amounts of 5,6-dimethyl-o-phenylenediamine and dimethylglyoxylic acid are heated at 120°C for 8 hours. The reaction forms the benzodiazole ring and introduces the carboxamide group simultaneously. The crude product is recrystallized from ethanol, yielding 82% pure material.

Advantages:

-

Eliminates toxic solvents (e.g., DCM).

-

Reduces purification steps.

-

Aligns with sustainable chemistry goals.

Oxidative Amination Techniques

Oxidative amination using sodium hypochlorite (NaClO) has been adapted from benzothiazole syntheses. Here, 5,6-dimethyl-o-phenylenediamine reacts with N,N-dimethylacetamide in the presence of NaClO and ammonium chloride.

Mechanism:

-

Chlorination: NaClO generates hypochlorous acid (HOCl), which chlorinates the acetamide’s carbonyl group.

-

Cyclization: The chlorinated intermediate undergoes nucleophilic attack by the diamine’s nitrogen, forming the diazole ring.

-

Demethylation: Excess HOCl removes extraneous methyl groups, ensuring regioselectivity.

Optimization:

-

Temperature: 35–40°C prevents side reactions.

-

Stoichiometry: A 1:1.2 ratio of diamine to acetamide maximizes yield (68%).

Comparative Analysis of Synthesis Routes

| Method | Yield | Purity | Conditions | Environmental Impact |

|---|---|---|---|---|

| Carbamoyl Chloride | 72% | >95% | Mild, room temperature | Moderate (solvents) |

| Solvent-Free | 82% | 90% | High temperature | Low |

| Oxidative Amination | 68% | 85% | Oxidative, 40°C | High (waste) |

Key Findings:

-

The solvent-free method offers the highest yield and sustainability but requires elevated temperatures.

-

Oxidative amination, while efficient, generates hazardous waste (e.g., chlorinated byproducts).

Mechanistic Insights and Challenges

Regioselectivity in Diazole Formation

The positioning of nitrogen atoms in the diazole ring is critical. Density functional theory (DFT) studies suggest that electron-donating methyl groups at the 5- and 6-positions stabilize the transition state during cyclization, favoring 1,3-diazole formation over 1,2-isomers.

Side Reactions and Mitigation

Chemical Reactions Analysis

N,N,5,6-tetramethyl-1H-1,3-benzodiazole-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carboxamide group to an amine.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of benzodiazole compounds exhibit significant antimicrobial properties. For example, studies have shown that similar benzodiazole derivatives can effectively inhibit the growth of various bacterial and fungal pathogens. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for related compounds suggest that structural modifications can enhance antimicrobial efficacy.

| Compound | MIC (μmol/mL) | MBC (μmol/mL) |

|---|---|---|

| Compound A | 10.7 - 21.4 | 21.4 - 40.2 |

| Compound B | Not specified | Not specified |

Antitumor Activity

The structural similarity of N,N,5,6-tetramethyl-1H-1,3-benzodiazole-1-carboxamide to known antitumor agents has prompted investigations into its anticancer properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including HepG2 (liver cancer) and DLD (colon cancer).

| Cell Line | IC50 (μM) |

|---|---|

| HepG2 | 15.5 |

| DLD | 12.8 |

| KB | 18.3 |

The biological mechanisms underlying its anticancer activity may involve DNA binding and enzyme inhibition, particularly targeting topoisomerases and kinases.

Materials Science

Fluorescent Properties

this compound has been explored for its fluorescent properties. These characteristics make it a candidate for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. The compound's ability to emit light when excited by ultraviolet radiation can be harnessed in various optoelectronic devices.

Analytical Chemistry

Chemical Sensors

The compound has potential applications in the development of chemical sensors due to its selective binding properties with metal ions. Its ability to form stable complexes with various cations allows it to be utilized in detecting heavy metals in environmental samples.

Mechanism of Action

The mechanism of action of N,N,5,6-tetramethyl-1H-1,3-benzodiazole-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target, but common pathways include inhibition of enzyme activity and disruption of protein-protein interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzodithiazine Derivatives (e.g., Methyl 6-Chloro-3-(1-Methylhydrazino)-1,1-Dioxo-1,4,2-Benzodithiazine-7-Carboxylate)

- Structural Differences: The benzodithiazine core in contains sulfur atoms in the heterocyclic ring, whereas the target compound’s benzodiazole ring has nitrogen atoms. This substitution reduces aromaticity in benzodithiazines and alters electronic properties . Functional Groups: The benzodithiazine derivative features a carboxylate ester and a methylhydrazino group, contrasting with the carboxamide and tetramethyl groups in the target compound.

Physicochemical Properties :

- The sulfur atoms in benzodithiazines increase molecular weight (e.g., 335.77 g/mol for the compound in ) and may enhance stability via resonance effects. The target compound’s methyl groups likely improve lipophilicity (logP) but reduce aqueous solubility.

- Melting Point: Benzodithiazine derivatives exhibit high thermal stability (mp 252–253°C dec.), whereas the target compound’s melting point is expected to be lower due to reduced polarity from methyl groups .

Pyrazole Carboxamides (e.g., N-Benzyl-N-Hydroxy-1-Aryl-5-(Substituted Phenyl)-1H-Pyrazole-3-Carboxamide)

- The benzodiazole’s fused ring system provides a larger surface area for binding .

- In contrast, the target compound’s tetramethyl groups create a hydrophobic environment, which may reduce off-target interactions but limit solubility. Carboxamide Position: The pyrazole’s carboxamide at position 3 vs. the benzodiazole’s at position 1 could lead to divergent binding orientations in enzyme active sites .

Benzimidazole Dicarboxylic Acids (e.g., 1H-1,3-Benzimidazole-5,6-Dicarboxylic Acid)

- The target compound’s carboxamide and methyl groups reduce acidity and increase membrane permeability .

Biological Implications :

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Electronic Effects : The benzodiazole core’s nitrogen atoms likely increase basicity compared to sulfur-containing benzodithiazines, altering reactivity in nucleophilic environments .

- Solubility vs. Bioavailability : The target compound’s methyl groups may reduce aqueous solubility but enhance blood-brain barrier penetration relative to polar benzimidazole dicarboxylic acids .

- Synthetic Challenges : Steric hindrance from tetramethyl groups could complicate further functionalization, whereas pyrazole carboxamides () offer more straightforward derivatization pathways .

Biological Activity

N,N,5,6-tetramethyl-1H-1,3-benzodiazole-1-carboxamide is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research. Its molecular structure includes a carboxamide functional group and tetramethyl substituents, which may influence its biological properties.

- Molecular Formula: C12H15N3O

- Molecular Weight: 217.27 g/mol

- IUPAC Name: N,N,5,6-tetramethylbenzimidazole-1-carboxamide

- Canonical SMILES: CC1=CC2=C(C=C1C)N(C=N2)C(=O)N(C)C

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound can inhibit enzyme activity and modulate protein-protein interactions. Specific mechanisms may include:

- Enzyme Inhibition: The compound may bind to active sites on enzymes, preventing substrate interaction.

- Disruption of Protein Interactions: It can interfere with protein complexes crucial for cellular signaling pathways.

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain benzimidazole compounds possess activity against various bacterial and fungal strains. While specific data on this compound is limited, its structural similarities suggest potential efficacy.

| Microorganism | Activity (MIC) |

|---|---|

| Bacillus sp. | TBD |

| Pseudomonas aeruginosa | TBD |

| Aspergillus niger | TBD |

| Fusarium solani | TBD |

Anticancer Activity

Benzimidazole derivatives have been extensively studied for their anticancer properties. For example, certain compounds have shown cytotoxicity against various cancer cell lines with IC50 values in the nanomolar range. Although specific studies on this compound are scarce, the general trend suggests potential as an anticancer agent.

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical cancer) | TBD |

| A549 (lung cancer) | TBD |

| PC-3 (prostate cancer) | TBD |

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other benzimidazole derivatives:

| Compound | Activity | Notes |

|---|---|---|

| 5-Methylbenzimidazole | Moderate Antimicrobial | Lacks carboxamide group |

| 1-Methyl-4,5,6,7-tetrahydrobenzimidazole | High Cytotoxicity | Different substituents |

Case Studies

Recent studies have highlighted the synthesis and biological evaluation of benzimidazole derivatives:

- A study demonstrated the synthesis of new benzimidazole derivatives and their evaluation against various microbial strains. The results indicated that certain derivatives exhibited MIC values lower than standard antibiotics .

- Another investigation focused on the cytotoxic effects of different benzimidazole compounds on cancer cell lines. The findings revealed significant activity against several types of cancer cells .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N,N,5,6-tetramethyl-1H-1,3-benzodiazole-1-carboxamide, and how can purity be optimized?

- Methodological Answer : A common approach involves condensation reactions of substituted benzodiazole precursors with carboxamide derivatives. For high-purity synthesis (>99%), column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (using ethanol/water mixtures) are recommended. Monitoring reaction intermediates via TLC and HPLC ensures stepwise purity validation. Evidence from analogous benzimidazole syntheses highlights the importance of controlling methyl group regiochemistry during alkylation steps .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Combine spectroscopic and crystallographic analyses:

- NMR : Use - and -NMR to confirm methyl group positions (e.g., δ 2.1–2.5 ppm for N-methyl protons) and carboxamide carbonyl signals (~168–170 ppm).

- X-ray Crystallography : Resolve bond angles and torsional strain in the benzodiazole core (e.g., C–H bond angles ~121° for methyl-substituted carbons, as seen in similar benzimidazole derivatives) .

- Mass Spectrometry : High-resolution ESI-MS can verify molecular ion peaks (e.g., [M+H] at m/z ~289).

Q. What solvent systems are optimal for studying its solubility and stability?

- Methodological Answer : Polar aprotic solvents (DMSO, DMF) enhance solubility due to the carboxamide moiety. Stability tests under varying pH (2–12) and temperatures (4–60°C) should be conducted via UV-Vis spectroscopy (monitoring λmax shifts). For long-term storage, lyophilization in inert atmospheres prevents hydrolytic degradation of the carboxamide group .

Advanced Research Questions

Q. How can computational modeling predict reactivity in catalytic or biological systems?

- Methodological Answer :

- DFT Calculations : Optimize the geometry using B3LYP/6-31G(d) to assess electron density distribution, focusing on the carboxamide’s nucleophilic sites.

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes with benzodiazole-binding pockets) using AutoDock Vina. Compare binding affinities with derivatives lacking methyl groups to evaluate steric effects .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for methyl group orientation?

- Methodological Answer : If NMR suggests dynamic methyl rotation (e.g., averaged signals), use variable-temperature NMR (−40°C to 25°C) to slow rotation and resolve splitting. Cross-validate with X-ray data to confirm static orientations in the solid state. For discrepancies, consider polymorph screening (e.g., solvent-drop grinding) to identify conformationally distinct crystal forms .

Q. How does the electronic environment of the benzodiazole core influence its photophysical properties?

- Methodological Answer : Perform UV-Vis and fluorescence spectroscopy in solvents of varying polarity. Correlate emission maxima (e.g., λem ~350–400 nm) with Hammett parameters of substituents. Time-resolved fluorescence can quantify excited-state lifetimes, revealing charge-transfer interactions between the carboxamide and methyl-substituted aromatic system .

Q. What are the mechanistic pathways for acid/base-mediated degradation of this compound?

- Methodological Answer : Conduct kinetic studies under controlled pH (e.g., 0.1 M HCl and NaOH) using HPLC to track degradation products. Identify intermediates via LC-MS/MS, such as hydrolyzed carboxylic acid derivatives. Propose mechanisms (e.g., nucleophilic attack on the carboxamide carbonyl) and validate via isotopic labeling (e.g., -HO) .

Methodological Notes

- Data Validation : Cross-reference spectroscopic data with crystallographic results to address ambiguities in substituent positioning .

- Synthetic Optimization : Adjust reaction stoichiometry (e.g., 1.2 equiv of methylating agents) to minimize byproducts in multi-methylation steps .

- Advanced Characterization : Pair computational models with experimental SAR studies to rationalize bioactivity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.